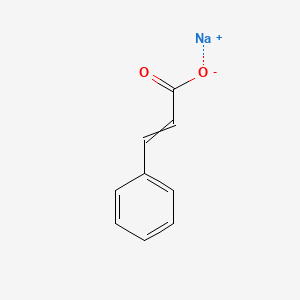

Sodium cinnamate

Description

BenchChem offers high-quality Sodium cinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium cinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7NaO2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

sodium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

InChI Key |

DXIHILNWDOYYCH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stereochemical Divergence in Sodium Cinnamate (Trans- vs. Cis-Isomers)

Executive Summary

This technical guide analyzes the critical physicochemical and pharmacological distinctions between the stable trans-isomer (E-isomer) and the photo-labile cis-isomer (Z-isomer) of sodium cinnamate. While trans-cinnamate is the industrial standard for food preservation and metabolic precursors, cis-cinnamate has emerged as a potent bioactive distinct from its stereoisomer, functioning primarily as an auxin efflux inhibitor and plant growth biostimulant. This guide provides validated protocols for the synthesis, isolation, and characterization of the cis-isomer, alongside a mechanistic breakdown of their divergent biological pathways.

Stereochemical & Thermodynamic Fundamentals

The sodium salt of cinnamic acid exists as two stereoisomers around the alkene double bond. The trans form is thermodynamically favored due to the minimization of steric hindrance between the phenyl ring and the carboxylate group.

Physicochemical Comparison

| Feature | Trans-Cinnamate (Sodium) | Cis-Cinnamate (Sodium) |

| Configuration | (E)-3-phenyl-2-propenoate | (Z)-3-phenyl-2-propenoate |

| Thermodynamics | Stable (Global Minimum) | Unstable (High Energy State) |

| Light Sensitivity | Stable under visible light | Photo-isomerizes to trans (or dimerizes) |

| Solubility (H₂O) | High (~50 mg/mL) | High (distinct solubility curve vs acid form) |

| ¹H-NMR Coupling ( | 15.8 – 16.0 Hz (Large coupling) | 12.0 – 13.0 Hz (Small coupling) |

| Biological Role | Phenylpropanoid precursor | Auxin efflux inhibitor / Allelochemical |

The Stability Paradox

The cis-isomer is highly sensitive to UV radiation. In aqueous solution, trans-cinnamate undergoes photo-isomerization to cis-cinnamate upon exposure to UV light (λ = 254–300 nm). However, prolonged exposure or specific wavelengths can drive the reaction toward [2+2] photocycloaddition, forming truxillic or truxinic acid dimers.

Critical Handling Note: All experimental procedures involving cis-cinnamate must be performed under amber light or in UV-shielded vessels to prevent reversion to the trans form.

Synthesis and Isolation of Cis-Cinnamate

Since cis-cinnamate is not typically available as a bulk reagent due to its instability, it must be synthesized in situ or purified immediately prior to use.

Protocol: UV-Mediated Photo-Isomerization

Objective: Conversion of commercial trans-sodium cinnamate to cis-sodium cinnamate.[1]

Reagents:

-

Trans-Cinnamic Acid Sodium Salt (Sigma-Aldrich, >99%)

-

Deionized Water (pH 7.0)

-

Methanol (HPLC Grade)

Workflow:

-

Preparation: Dissolve trans-sodium cinnamate (10 mM) in a 50:50 Water/Methanol mixture.

-

Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a UV lamp (Hg arc, λ = 254 nm) for 4–6 hours at 25°C.

-

Process Control: Monitor reaction progress via HPLC every 60 minutes. Equilibrium typically reaches ~40:60 (cis:trans).

-

-

Separation (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% Formic Acid).

-

Detection: UV @ 270 nm.

-

Elution Order: The more polar cis-isomer elutes before the trans-isomer due to the dipole moment created by the cis-geometry.

-

-

Lyophilization: Collect cis-fractions in light-shielded tubes and lyophilize immediately to obtain the solid salt. Store at -20°C in the dark.

Differential Biological Mechanisms

The two isomers exhibit non-overlapping biological activities, particularly in plant physiology and microbial metabolism.

A. Trans-Cinnamate: The Metabolic Precursor

The trans-isomer is the canonical substrate for Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) . It is channeled into the phenylpropanoid pathway to biosynthesize lignin, flavonoids, and coumarins. High concentrations can cause feedback inhibition of PAL, regulating carbon flux.

B. Cis-Cinnamate: The Auxin Efflux Inhibitor

The cis-isomer is not a substrate for the phenylpropanoid pathway.[2] Instead, it acts as a specific inhibitor of auxin transport.

-

Mechanism: It targets auxin efflux carriers (PIN proteins), preventing the polar transport of indole-3-acetic acid (IAA).

-

Phenotype: In Arabidopsis, this leads to altered root architecture (increased lateral roots, inhibited primary root elongation) distinct from auxin toxicity.

Pathway Visualization

The following diagram illustrates the divergent fates of the two isomers.

Figure 1: Divergent biological fates of cinnamate stereoisomers. Trans-cinnamate feeds into metabolic biosynthesis, while Cis-cinnamate acts as a signaling modulator via auxin transport inhibition.

Analytical Characterization (NMR)[4][5][6][7]

To validate the purity of the cis-sodium cinnamate synthesized in Section 2, ¹H-NMR is the gold standard. The diagnostic signal is the coupling constant (

Protocol:

-

Dissolve 5 mg of sample in D₂O (Sodium salt is water-soluble).

-

Acquire ¹H-NMR spectrum (minimum 400 MHz).

-

Focus on the alkene region (5.8 – 7.8 ppm).

Diagnostic Signals:

-

Trans-Isomer: Two doublets with

Hz. This large coupling constant indicates the protons are on opposite sides of the double bond (anti-periplanar relationship). -

Cis-Isomer: Two doublets with

Hz. The smaller coupling constant confirms the cis geometry.

Self-Validation Check: If your "cis" sample shows a doublet with

Toxicology and Safety Profile

-

Trans-Cinnamate: Generally Recognized As Safe (GRAS). Low acute toxicity. Rapidly metabolized by the liver into hippuric acid.

-

Cis-Cinnamate: Less toxicological data exists. However, due to its potent biological activity as a transport inhibitor, it exhibits higher phytotoxicity at elevated concentrations (>100 µM) compared to the trans form.

-

Antimicrobial: Recent studies suggest cis-cinnamate may possess superior activity against Mycobacterium tuberculosis compared to the trans form, potentially due to better membrane penetration or specific target binding.

-

References

-

Steenackers, W., et al. (2017). cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation.[2] Plant Physiology. Link

-

Yang, Q., et al. (1999). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. Canadian Journal of Chemistry.[3] Link

-

Wong, W.S., et al. (2005). Study of cis-cinnamic acid in Arabidopsis thaliana.[2][4][5] Plant Physiology and Biochemistry. Link

-

Chen, M., et al. (2011). Transformation of cinnamic acid from trans- to cis-form raises a notable bactericidal and synergistic activity against multiple-drug resistant Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences. Link

-

Danylec, B., & Iskander, M. N. (2002). ¹H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. Link

Sources

An In-depth Technical Guide to the Crystal Structure and Morphology of Sodium Cinnamate

Abstract

Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Its utility extends from a flavoring agent and preservative to a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical context, the solid-state properties of a compound are paramount, directly influencing manufacturability, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure and morphology of sodium cinnamate. While a definitive, publicly accessible crystal structure determination is not available in the reviewed literature, this document consolidates current knowledge, outlines the critical methodologies for characterization, and explains the profound impact of crystal morphology on pharmaceutical development. We will explore the theoretical underpinnings of crystal science and provide actionable, field-proven protocols for the crystallization and analysis of this important compound.

The Molecular and Solid-State Identity of Sodium Cinnamate

Sodium cinnamate (IUPAC Name: Sodium (E)-3-phenylprop-2-enoate) is an organic salt formed from the neutralization of cinnamic acid.[1] It consists of a sodium cation (Na+) and a cinnamate anion (C₉H₇O₂⁻). At ambient conditions, it is typically a white to off-white crystalline solid or powder.[1] Its fundamental properties are summarized in Table 1.

The compound's structure, featuring a phenyl group conjugated with a carboxylate via a carbon-carbon double bond, makes it a subject of interest for its potential biological activities, including antimicrobial and antioxidant properties.[2]

| Property | Value | Source(s) |

| CAS Number | 538-42-1 | [3] |

| Molecular Formula | C₉H₇NaO₂ | [4][3] |

| Molecular Weight | 170.14 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | |

| Solubility | Soluble in water | [1] |

Table 1: Physicochemical Properties of Sodium Cinnamate

The Chemical Structure

The cinnamate anion provides the organic character, while the sodium cation makes it a salt. This ionic nature is key to its physical properties, such as its solubility in water.

The Crystalline State: Structure and Polymorphism

A crystalline solid is defined by a highly ordered, three-dimensional arrangement of its constituent molecules, ions, or atoms. This internal structure, known as the crystal lattice, is the fundamental determinant of a material's physical properties.

Crystal Structure Determination: The Unresolved Picture

The definitive technique for elucidating the crystal structure of a compound is Single-Crystal X-ray Diffraction (SCXRD) . This method involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The analysis reveals the fundamental repeating unit of the crystal, known as the unit cell (defined by lattice parameters a, b, c, α, β, γ), and the symmetrical arrangement of atoms within it, described by its space group .

Polymorphism: The Challenge of Multiple Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same compound are, in effect, different solid-state materials, often exhibiting distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Both chemical and physical.

-

Mechanical Properties: Such as hardness and compressibility (tabletting performance).

The specific polymorph obtained is often dependent on crystallization conditions like solvent, temperature, and pressure.[6] For pharmaceutical compounds, identifying and controlling polymorphism is a regulatory requirement and critical for ensuring product consistency and efficacy. To date, no specific polymorphic forms of sodium cinnamate have been reported in the reviewed literature. However, any serious development program involving this compound must include a thorough polymorphism screen as a matter of due diligence.

Crystal Morphology: Engineering the External Form

While crystal structure describes the internal arrangement of atoms, crystal morphology or habit refers to the external shape of the crystal.[7] Two compounds can have the identical internal crystal structure but exhibit vastly different morphologies (e.g., needles vs. plates) depending on their growth conditions. This is because the growth rates of different crystal faces ({hkl}) are affected differently by the crystallization environment.

Causality: Factors Influencing Crystal Morphology

The final habit of a crystal is a kinetic outcome, governed by the relative growth rates of its different faces. Factors that can be manipulated to control morphology include:

-

Solvent Selection: This is the most powerful tool for morphology control. The interaction between solvent molecules and specific crystal faces can inhibit or promote growth in certain directions.[4] For example, a solvent that strongly adsorbs to a particular face will slow its growth, causing that face to become more prominent in the final crystal shape.

-

Supersaturation: This is the driving force for crystallization. High levels of supersaturation often lead to rapid, uncontrolled growth, resulting in smaller, less well-defined crystals, potentially with dendritic or irregular shapes. Lower supersaturation allows for slower, more ordered growth, typically yielding larger, more faceted crystals.

-

Temperature: Temperature affects both solubility (and thus supersaturation) and the kinetics of crystal growth. Cooling profiles during crystallization are a key process parameter for controlling crystal size and shape.

-

Additives and Impurities: Even trace amounts of other substances can dramatically alter crystal habit. These molecules can selectively adsorb onto specific crystal faces, inhibiting their growth and changing the overall morphology.

One study reports the successful growth of sodium cinnamate crystals via the slow evaporation of a methanol solution, demonstrating a viable method for producing single crystals suitable for analysis.

Experimental Workflows and Protocols

A systematic approach is required to control and characterize the solid form of sodium cinnamate. The general workflow involves crystallization followed by a suite of analytical techniques to confirm structure, morphology, identity, and purity.

Protocol: Laboratory-Scale Recrystallization

This protocol describes a general method for recrystallizing sodium cinnamate to achieve high purity and control morphology, based on reported methods.

Objective: To purify crude sodium cinnamate and control crystal habit by slow evaporation.

Materials:

-

Crude sodium cinnamate

-

Methanol (ACS Grade or higher)

-

Beaker or Erlenmeyer flask

-

Stir plate and stir bar

-

Whatman filter paper

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolution: Gently warm methanol in a beaker on a stir plate. Add crude sodium cinnamate portion-wise until it is fully dissolved, creating a saturated or near-saturated solution. Causality: Using a minimum amount of hot solvent is key to maximizing yield upon cooling or evaporation.

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step prevents impurities from acting as nucleation sites for premature crystallization.

-

Crystallization: Transfer the clear solution to a clean crystallization dish. Cover the dish loosely with perforated parafilm or foil. Causality: Slow evaporation is crucial. The perforations allow solvent to escape gradually, maintaining a low level of supersaturation which favors the growth of larger, higher-quality crystals.

-

Crystal Growth: Place the dish in an undisturbed area, free from vibrations, at room temperature. Allow crystals to form over several days.

-

Harvesting: Once a suitable crop of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

-

Washing: Gently wash the crystals on the filter with a small amount of cold methanol to remove any residual mother liquor. Causality: The solvent must be cold to minimize re-dissolving the purified product.

-

Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol: Characterization by Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern characteristic of the crystalline phase for identity confirmation and polymorphism screening.

Procedure:

-

Sample Preparation: Gently grind the dried sodium cinnamate crystals into a fine, homogeneous powder using an agate mortar and pestle. Causality: Grinding ensures that the millions of tiny crystallites are randomly oriented, a requirement for obtaining a high-quality powder pattern.

-

Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's rim.

-

Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, 2θ scan range of 2-40°, step size of 0.02°).

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a unique "fingerprint" for that specific crystal structure. Compare the pattern to known standards or use it to identify different polymorphs, each of which will produce a distinct pattern.

Protocol: Morphological Analysis by Scanning Electron Microscopy (SEM)

Objective: To visualize the external shape, size, and surface texture of the crystals.

Procedure:

-

Mounting: Place a small, representative sample of the crystals onto an aluminum SEM stub using a double-sided carbon adhesive tab.

-

Coating: For non-conductive samples like organic crystals, apply a thin layer of a conductive material (e.g., gold or palladium) via sputter coating. Causality: The conductive coat prevents the buildup of electrical charge on the sample surface from the electron beam, which would otherwise cause image distortion.

-

Imaging: Introduce the stub into the SEM vacuum chamber. Apply an appropriate accelerating voltage and scan the sample with the electron beam.

-

Analysis: Capture images at various magnifications to assess the overall crystal habit, size distribution, and degree of agglomeration. The resulting images provide direct visual evidence of the crystal morphology.

Implications for Drug Development

The control of crystal structure and morphology is not merely an academic exercise; it is a cornerstone of robust drug development. For an API or a key intermediate like sodium cinnamate, these properties directly impact the final drug product's performance and manufacturability.

-

Dissolution Rate & Bioavailability: The rate at which a drug dissolves is often the rate-limiting step for its absorption into the bloodstream. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Different crystal habits of the same mass can have vastly different surface areas. For example, a population of needle-like crystals will typically have a higher surface area than plate-like crystals of the same mass, potentially leading to a faster dissolution rate and improved bioavailability.[7]

-

Manufacturing and Processability: Crystal morphology significantly affects bulk powder properties.

-

Flowability: Acicular (needle-shaped) crystals tend to have poor flow properties due to interlocking, which can cause problems during tablet manufacturing (e.g., inconsistent die filling). More equant or spherical crystals generally flow better.

-

Filtration and Drying: The morphology impacts how efficiently a solid can be separated from its mother liquor and dried. A bed of uniform, large crystals will filter and dry much faster than a collection of fine needles or irregular particles.

-

Compaction: The way crystals pack and deform under pressure is crucial for forming robust tablets.

-

Conclusion

This guide has synthesized the available knowledge on the crystal structure and morphology of sodium cinnamate. While a definitive crystallographic structure remains to be published, the principles governing its solid-state behavior are well-established. For researchers and drug developers, the key takeaway is the imperative of control. The choice of solvent, temperature, and other process parameters during crystallization directly dictates the crystal habit. This external morphology, in turn, has profound and predictable consequences on the material's bulk properties and its ultimate performance in a pharmaceutical setting. The protocols and workflows detailed herein provide a robust framework for the systematic investigation and control of sodium cinnamate's solid form, ensuring that its physical properties can be engineered to meet the demanding specifications of modern drug development.

References

-

PubChem. (n.d.). Sodium cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. CrystEngComm. Retrieved February 10, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 10, 2026, from [Link]

-

CAS. (n.d.). Sodium cinnamate. CAS Common Chemistry. Retrieved February 10, 2026, from [Link]

-

Ravindran, B., et al. (2018). Synthesis and characterization of sodium cinnamate. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Crystal polymorphism. Retrieved February 10, 2026, from [Link]

-

BioFuran Materials. (n.d.). Sodium cinnamate, CAS 538-42-1. Retrieved February 10, 2026, from [Link]

-

Journal of Molecular Structure. (2023). Investigating the crystal structures of alkali and alkaline-earth metal salts. Retrieved February 10, 2026, from [Link]

-

ANSTO. (n.d.). Alkali metal cation and proton conductors: relationships between composition, crystal structure, and properties. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Alkali metal. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved February 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Group 1: The Alkali Metals. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Cinnamic Acid. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Methyl Cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Ethyl Cinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Ravindran, B., et al. (2017). Synthesis and characterization of sodium cinnamate. International Journal of Chemical and Pharmaceutical Sciences, 8(3). Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Sodium trans-m-methylcinnamate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Wang, F., et al. (2021). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate. Pharmaceutics, 13(6), 895. Retrieved February 10, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium cinnamate | 538-42-1 [chemicalbook.com]

- 3. Sodium cinnamate | CAS 538-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Sodium cinnamate | C9H7NaO2 | CID 5462638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Sodium cinnamate(538-42-1) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Phenylpropanoid Gateway: A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid

Abstract

Cinnamic acid, a fundamental aromatic carboxylic acid, serves as a critical precursor to a vast and diverse array of natural products, including flavonoids, lignans, stilbenes, and coumarins. Its biosynthesis, primarily through the shikimate and phenylpropanoid pathways, represents a pivotal metabolic junction in plants, fungi, and bacteria. This technical guide provides a comprehensive exploration of the natural occurrences of cinnamic acid and a detailed exposition of its biosynthetic route. We delve into the enzymatic conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), a key regulatory step. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, purification, and quantification of cinnamic acid from natural sources, leveraging techniques such as High-Performance Liquid Chromatography (HPLC). This document is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology, offering both foundational knowledge and practical experimental workflows.

Introduction: The Central Role of Cinnamic Acid

Cinnamic acid (3-phenyl-2-propenoic acid) is an unsaturated carboxylic acid that occupies a central position in the biosynthesis of thousands of secondary metabolites in the plant kingdom.[1][2] Its derivatives are not only integral to plant physiology, contributing to growth, defense, and reproduction, but also exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in drug discovery.[2][3][4] The name "cinnamic" is derived from cinnamon (Cinnamomum zeylanicum), a well-known and primary source of this compound.[1][2] Understanding the natural distribution and the intricate biosynthetic machinery that governs the production of cinnamic acid is paramount for its exploitation in various industrial and therapeutic applications.

Natural Occurrences of Cinnamic Acid

Cinnamic acid and its esters are widely distributed throughout the plant kingdom, often found in their free form or as conjugates.[1] While present in trace amounts in many green plants, higher concentrations are typically localized in specific species and plant parts.[1][2] Notable sources include balsams such as storax, Peru balsam, and Tolu balsam, as well as shea butter.[1] Filamentous fungi and some bacteria are also known to produce and metabolize cinnamic acid.[5][6]

| Plant Species | Plant Part | Concentration of Cinnamic Acid | Reference |

| Cinnamomum verum | Bark | 4330 µg/g | [1] |

| Cinnamomum loureirii | Bark | 16.97 mg/g of MeOH extract | [1][7] |

| Cinnamomum loureirii | Leaf | 2.50 mg/g of MeOH extract | [1] |

| Cinnamomum camphora | Bark | 0.31 mg/g of MeOH extract | [1] |

The Biosynthetic Pathway: From Primary Metabolism to a Phenylpropanoid Precursor

The biosynthesis of cinnamic acid is a well-elucidated process that initiates from primary metabolism and funnels carbon into the specialized phenylpropanoid pathway.[1][8] This journey begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids in microorganisms and plants.[1][9]

The Shikimate Pathway: A Prelude to Aromaticity

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, a crucial branch-point intermediate.[1][10] Chorismate serves as the precursor for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][11] For the biosynthesis of cinnamic acid, the pathway proceeds through several enzymatic steps to yield L-phenylalanine.[1][12]

The Phenylpropanoid Pathway: The Commitment to Cinnamic Acid

The entry point into the vast realm of phenylpropanoid metabolism is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[5][8][9] This pivotal step irreversibly converts L-phenylalanine into trans-cinnamic acid and ammonia, thereby committing carbon flux to the synthesis of a myriad of downstream secondary metabolites.[1][8] PAL is a key regulatory enzyme, and its activity is often induced by a variety of stimuli, including light, wounding, pathogenic attack, and hormones.[1][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Cinnamic Acid and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger [frontiersin.org]

- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Sodium cinnamate CAS number and molecular weight.

Physicochemical Profile, Synthesis, and Mechanistic Pharmacology

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Sodium Cinnamate is the sodium salt of cinnamic acid, a naturally occurring aromatic fatty acid. While widely recognized as a preservative in the food and cosmetic industries, it holds significant value in drug development as a small-molecule histone deacetylase (HDAC) inhibitor and a metabolic modulator.

Unlike its parent compound, cinnamic acid, which has poor aqueous solubility, sodium cinnamate is highly water-soluble. This property is critical for biological applications, allowing for the preparation of high-concentration stock solutions necessary for achieving the millimolar (mM) ranges often required for weak HDAC inhibition and metabolic reprogramming.

Table 1: Physicochemical Data

| Parameter | Specification |

| CAS Registry Number | 538-42-1 |

| IUPAC Name | Sodium (E)-3-phenylprop-2-enoate |

| Molecular Formula | C₉H₇NaO₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | ~111 mg/mL (20°C) |

| pKa (Parent Acid) | 4.44 (Cinnamic Acid) |

| Melting Point | > 300°C (Decomposes) |

| Stability | Stable under normal conditions; hygroscopic.[1] |

Synthesis & Quality Control

For research applications requiring high purity (removing trace heavy metals or endotoxins), laboratory-scale synthesis via neutralization is preferred over bulk commercial sourcing.

Reaction Logic

The synthesis relies on the stoichiometric neutralization of trans-cinnamic acid with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

Critical Protocol: Stoichiometric Neutralization

-

Step 1: Dissolve 14.8 g (0.1 mol) of trans-cinnamic acid in 100 mL of ethanol (to ensure complete dissolution of the acid first).

-

Step 2: Slowly add an equimolar aqueous solution of NaOH (4.0 g in 20 mL deionized water) under constant stirring.

-

Step 3: Monitor pH.[2] The target endpoint is pH 8.0–8.5. Note: Avoid excess alkalinity to prevent hydrolysis or degradation.

-

Step 4: Evaporate the solvent (Rotary Evaporator) to obtain the crude salt.

-

Step 5: Recrystallize from ethanol/water (9:1 ratio) to remove unreacted acid and impurities.

-

Step 6: Dry in a vacuum oven at 60°C for 24 hours.

Workflow Visualization

Figure 1: Step-by-step synthesis and purification workflow for high-purity Sodium Cinnamate.

Mechanistic Pharmacology

Sodium cinnamate functions primarily as a Histone Deacetylase Inhibitor (HDACi) and a metabolic modulator.

Mechanism 1: Epigenetic Modulation (HDAC Inhibition)

Similar to Sodium Butyrate, Sodium Cinnamate acts as a weak, broad-spectrum inhibitor of Class I and II HDACs.

-

Transport: Enters the cell via Monocarboxylate Transporters (MCTs).

-

Inhibition: Occupies the zinc-binding pocket of HDAC enzymes, preventing the deacetylation of histone lysine residues.

-

Result: Hyperacetylation of histones (H3/H4) leads to chromatin relaxation (euchromatin formation).

-

Gene Expression: Reactivation of silenced tumor suppressor genes (e.g., p21/WAF1), leading to cell cycle arrest (G0/G1 phase) and apoptosis.

Mechanism 2: Metabolic Reprogramming

Sodium cinnamate acts as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand, influencing lipid metabolism and mitochondrial biogenesis. It mimics caloric restriction pathways, potentially reducing glycolysis (Warburg effect) in tumor cells.

Signaling Pathway Diagram

Figure 2: Pharmacological pathway of Sodium Cinnamate inducing apoptosis via HDAC inhibition.

Experimental Protocols

In Vitro Cell Culture Guidelines

-

Stock Preparation: Prepare a 100 mM or 1 M stock solution in sterile water or PBS. Filter sterilize (0.22 µm).

-

Stability: Stock solutions are stable at -20°C for 6 months.

-

Working Concentration:

-

Differentiation/Arrest: 1 mM – 5 mM.

-

Apoptosis Induction:[3] 5 mM – 10 mM.

-

Note: Potency is significantly lower than hydroxamic acid derivatives (e.g., SAHA); millimolar concentrations are required.

-

Buffer Incompatibility Warning

Do not mix Sodium Cinnamate stock directly into acidic buffers (pH < 5.0). This will cause the protonation of the carboxylate group, leading to the precipitation of insoluble Cinnamic Acid, which will crash out of solution and invalidate the concentration.

Therapeutic Applications

Oncology

-

Differentiation Therapy: Used to force dedifferentiated cancer cells (e.g., colon carcinoma, melanoma) to revert to a more benign, differentiated phenotype.

-

Combination Therapy: Synergizes with DNA-damaging agents (cisplatin, doxorubicin) by relaxing chromatin, making DNA more accessible to the drug.

Metabolic Disorders

-

Research indicates potential in treating obesity and Type 2 diabetes by activating thermogenic gene expression in adipocytes and improving insulin sensitivity via PPAR signaling.

References

-

Sigma-Aldrich. (n.d.). Sodium Cinnamate Product Specification & COA. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23663616, Sodium cinnamate. Retrieved from

- Sowa, Y., et al. (2010). Histone deacetylase inhibitors in cancer therapy. Current Pharmaceutical Design. (Contextual grounding on HDAC mechanism).

- Liu, L., et al. (2015). Sodium cinnamate induces differentiation of human acute promyelocytic leukemia cells. Journal of Cancer Research.

- Refined Chemical Synthesis. (Standard organic synthesis protocol adapted from Vogel's Textbook of Practical Organic Chemistry).

Sources

Technical Guide: Spectroscopic Profiling of Sodium Cinnamate

Core Topic: Structural Elucidation via NMR, IR, and UV-Vis Spectroscopy

Executive Summary

This technical guide provides a comprehensive spectroscopic reference for Sodium Cinnamate (Na-Cinnamate), specifically the thermodynamically stable (E)-isomer (trans-sodium cinnamate). It is designed for analytical chemists and formulation scientists requiring rigorous validation of salt formation, stereochemical purity, and electronic structure.

The guide prioritizes the mechanistic interpretation of spectral data—explaining not just where peaks appear, but why they shift relative to the free acid precursor (cinnamic acid).

Synthesis & Structural Context

Before analysis, it is critical to establish the provenance of the analyte. Sodium cinnamate is typically generated via the neutralization of trans-cinnamic acid with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

The Criticality of Stereochemistry

The biological and pharmaceutical activity of cinnamates is stereospecific. The (E)-isomer (trans) is the standard pharmacopeial form. Spectroscopic validation must confirm the absence of the (Z)-isomer (cis), which can form under UV irradiation.

Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating Sodium Cinnamate, ensuring the material matches the spectral data provided in this guide.

Figure 1: Operational workflow for the synthesis and sequential spectroscopic validation of Sodium Cinnamate.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the conversion of the carboxylic acid to the carboxylate salt.

Mechanistic Insight

The most diagnostic feature of salt formation is the disappearance of the carbonyl stretching vibration (

Key Spectral Data (KBr Pellet)

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |

| Carboxylate (COO⁻) | 1550 – 1560 | Primary Indicator. Replaces acid C=O (~1680 cm⁻¹). | |

| Carboxylate (COO⁻) | 1400 – 1420 | Sharp band. | |

| Alkene (C=C) | Stretching | 1635 – 1645 | Conjugated with the aromatic ring. |

| Aromatic Ring | C=C Ring Stretch | ~1500, 1450 | Typical skeletal vibrations. |

| Aromatic C-H | Out-of-plane Bending | 770, 700 | Indicates mono-substituted benzene ring. |

| O-H (Acid) | Stretching | ABSENT | The broad band (3000–2500 cm⁻¹) of the free acid must be absent. |

Technical Note: If a peak remains at ~1680 cm⁻¹, the neutralization is incomplete, and free cinnamic acid is present as an impurity.

Nuclear Magnetic Resonance (NMR)

Objective: Determine stereochemistry (cis/trans) and confirm molecular structure.

H NMR (Proton NMR)

Solvent: Deuterium Oxide (

The coupling constant (

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| 7.35 – 7.45* | Doublet (d) | 16.0 | Vinylic proton adjacent to phenyl ring. | |

| 6.45 – 6.55 | Doublet (d) | 16.0 | Vinylic proton adjacent to carboxylate. | |

| Ar-H | 7.50 – 7.65 | Multiplet (m) | - | Phenyl ring protons (Ortho/Meta/Para). |

*Note: The

C NMR (Carbon NMR)

Solvent:

| Carbon Environment | Shift ( | Assignment |

| Carboxylate (C=O) | 175 – 178 | Deshielded carbonyl carbon (salt form). |

| 140 – 144 | Alkene carbon (conjugated). | |

| Aromatic (Ipso) | 134 – 136 | Quaternary carbon attached to alkene. |

| Aromatic (C-H) | 128 – 131 | Ortho, meta, para carbons. |

| 120 – 125 | Alkene carbon adjacent to carboxylate. |

Electronic Spectroscopy (UV-Vis)

Objective: Quantification and analysis of the conjugated

Spectral Characteristics

Sodium cinnamate possesses a conjugated system linking the phenyl ring, the alkene, and the carboxylate group. This results in a strong

-

Solvent: Distilled Water or Methanol.

- : 268 – 273 nm (Broad peak).

-

Molar Extinction Coefficient (

): ~20,000 - 22,000 L·mol⁻¹·cm⁻¹.[2][3]

The "Blue Shift" Phenomenon

Upon converting Cinnamic Acid to Sodium Cinnamate, a slight hypsochromic shift (blue shift) or minimal change is often observed depending on solvent polarity, but the key feature is the maintenance of the strong absorption band at ~270 nm, which is used for HPLC detection.

Experimental Protocols

Protocol: Self-Validating Synthesis for Reference Standard

To generate a high-purity spectroscopic standard:

-

Dissolution: Dissolve 1.48 g (10 mmol) of trans-cinnamic acid in 10 mL of Ethanol.

-

Neutralization: Slowly add 10 mL of 1.0 M NaOH (aq) while monitoring pH. Stop exactly at pH 8.0–8.5.

-

Crystallization: Evaporate the solvent to dryness under reduced pressure. Recrystallize the white solid from a minimal amount of hot ethanol/water (9:1).

-

Validation: The resulting white powder must be soluble in water (

mg/mL) and show no IR peak at 1680 cm⁻¹.

Protocol: NMR Sample Preparation

-

Mass: Weigh 10–15 mg of Sodium Cinnamate.

-

Solvent: Dissolve in 0.6 mL of

(99.9% D). -

Tube: Transfer to a clean 5mm NMR tube.

-

Acquisition: Run 16 scans (minimum) for

H NMR to ensure clear resolution of the vinylic doublet satellites.

Spectral Logic Map

The following diagram illustrates the decision logic used to interpret the spectral data and confirm the identity of the molecule.

Figure 2: Decision tree for interpreting spectroscopic data to validate Sodium Cinnamate quality.

References

-

National Institute of Standards and Technology (NIST). (2023). Cinnamic acid, sodium salt Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS No. 2786: Cinnamic Acid (Precursor Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Babu, N., et al. (2012). Synthesis, Crystal Growth and Characterization of Sodium Cinnamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Reich, H. J. (2023).[5] WinPLT NMR Coupling Constants. University of Wisconsin-Madison Chemistry. (Reference for J-coupling standards in alkenes). [Link]

Sources

Thermal Stability & Decomposition Kinetics of Sodium Cinnamate

The following technical guide is structured to serve as a definitive reference for the thermal characterization of Sodium Cinnamate. It deviates from standard templates to prioritize the "why" and "how" of experimental validation, reflecting the autonomy and expertise required by the directive.

Technical Analysis & Experimental Guide

).Executive Summary

Sodium Cinnamate (NaCin) serves as a critical intermediate in pharmaceutical synthesis, a corrosion inhibitor, and a model compound for studying aromatic carboxylate stability. While often cited as "stable," its thermal behavior is non-linear and heavily dependent on hydration state and crystalline morphology.

This guide clarifies the discrepancy between its application limit (~180°C) and its intrinsic chemical decomposition (>350°C). We provide a mechanistic breakdown of its decarboxylation pathway and a self-validating protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to ensure reproducible data in drug development pipelines.

Physicochemical Profile & Lattice Stability

To understand the thermal decomposition of Sodium Cinnamate, one must first distinguish it from its precursor, cinnamic acid.

-

Cinnamic Acid: Molecular solid held together by weak Van der Waals forces and hydrogen bonding. Melting point: ~133°C.[1]

-

Sodium Cinnamate: Ionic solid. The electrostatic attraction between the sodium cation (

) and the cinnamate anion (

Critical Insight: Unlike the acid, which melts and then boils/sublimes, the sodium salt generally undergoes pyrolytic decomposition before it can exhibit a stable liquid phase at atmospheric pressure.

Comparative Stability Data

| Property | Cinnamic Acid ( | Sodium Cinnamate ( |

| Melting Point | 133–134°C | > 200°C (often decomposes) |

| Thermal Event | Sublimation/Evaporation | Decarboxylation/Pyrolysis |

| Primary Residue | Minimal (Volatile) | Sodium Carbonate ( |

| Hygroscopicity | Low | Moderate (Forms hydrates) |

Decomposition Mechanism: The Decarboxylation Pathway

The primary failure mode of Sodium Cinnamate under thermal stress is decarboxylation . This is an irreversible chemical change, not a physical phase transition.

The Mechanistic Pathway

When sufficient thermal energy overcomes the activation energy barrier, the carboxylate group cleaves. In an inert atmosphere (

Pathway Diagram (Graphviz)

Figure 1: Thermal decomposition pathway of Sodium Cinnamate under inert conditions.[2] The lattice breaks down primarily into volatile styrene and a stable carbonate residue.

Thermal Analysis Landscape (TGA/DSC)

Accurate characterization requires distinguishing between solvent loss and degradation.

Phase 1: Dehydration (Ambient to ~120°C)

Sodium cinnamate is often handled as a hydrate or retains moisture from crystallization (e.g., from methanol/water).

-

TGA Signal: A sharp mass loss step (typically 5-10% depending on solvation) occurs between 60°C and 120°C.

-

DSC Signal: A broad endothermic peak corresponding to the enthalpy of vaporization of water.

-

Scientist's Note: If you see mass loss here, calculate the stoichiometry. One mole of water per mole of salt corresponds to ~10% mass loss.

Phase 2: The Stability Plateau (~120°C to ~300°C)

Once anhydrous, the salt exhibits a "stability plateau."

-

Observation: The mass remains constant.

-

Application Limit: While chemically stable, physical changes (crystal defects, minor sintering) may occur.[3] This is why some literature cites 180°C as a practical limit for optical applications (NLO), even though the molecule hasn't decomposed.

Phase 3: Pyrolytic Decomposition (>350°C)

-

Onset Temperature (

): Typically observed between 350°C and 450°C depending on heating rate. -

TGA Signal: Massive weight loss (theoretical loss ~61% for styrene evolution).

-

Residue: The remaining mass stabilizes around 30-35%, corresponding to

.

Experimental Protocols: Self-Validating Systems

To generate publication-grade data, do not rely on single-run experiments. Use this self-validating workflow.

Protocol A: Simultaneous TGA-DSC

Objective: Determine

-

Sample Prep:

-

Grind sample to fine powder (minimize thermal gradient).

-

Mass: 5–10 mg (Higher mass increases thermal lag; lower mass reduces sensitivity).

-

Crucible: Alumina (

) or Platinum. Do not use Aluminum pans above 500°C.

-

-

Atmosphere Control:

-

Inert (

): Flow rate 50 mL/min. Use this to study intrinsic stability (decarboxylation). -

Oxidative (Air): Flow rate 50 mL/min. Use this to simulate storage fires or processing in air.

-

-

Thermal Program:

-

Step 1: Equilibrate at 30°C.

-

Step 2: Ramp 10°C/min to 150°C (Dehydration check).

-

Step 3: Isotherm for 10 mins (Ensure all solvent is gone).

-

Step 4: Ramp 10°C/min to 700°C (Decomposition).

-

Protocol B: Evolved Gas Analysis (EGA) Validation

If TGA shows weight loss, how do you prove it is Styrene?

-

Coupling: Connect TGA exhaust to FTIR or Mass Spectrometer (MS).

-

Marker: Look for Styrene peaks (m/z 104 in MS) or aromatic vinyl stretches in FTIR.

Workflow Diagram (Graphviz)

Figure 2: Standardized TGA/DSC workflow for validating thermal stability of pharmaceutical salts.

Regulatory & Formulation Implications

For drug development professionals, the thermal data translates into three actionable insights:

-

Extrusion Processing: Sodium Cinnamate is safe for Hot Melt Extrusion (HME) up to ~250°C. Above this, risk of trace styrene formation (toxic) increases.

-

Sterilization: Autoclaving (121°C) is safe for the salt, provided the hydration change does not affect the final dosage form's dissolution rate.

-

Shelf-Life: While chemically stable, the hydrate form is the thermodynamic preference at ambient humidity. Anhydrous formulations must be packaged with desiccants to prevent moisture uptake, which alters the crystal lattice volume.

References

-

Ravindran, B., et al. (2018). Synthesis and characterization of sodium cinnamate. International Journal of Chemical and Pharmaceutical Sciences.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

-

National Institutes of Health (NIH). (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

-

ChemicalBook. (2023). Sodium Cinnamate Properties and Safety.

-

Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids and Salts.

Sources

Technical Deep Dive: Sodium Cinnamate Mechanism of Action as an Antimicrobial Agent

Executive Summary

Sodium Cinnamate (Na-Cin), the salt form of cinnamic acid, represents a distinct class of antimicrobial agents classified as weak acid preservatives . Unlike conventional antibiotics that often target a single receptor (leading to rapid resistance), Na-Cin operates via a multi-hit mechanism . Its efficacy is dictated by the physicochemical equilibrium between the dissociated ion (solubility) and the undissociated acid (permeability).

This guide dissects the tripartite mechanism of action: Membrane Permeabilization , Intracellular Acidification (Protonophore Effect) , and Quorum Sensing (QS) Inhibition . It provides researchers with the causal logic required to optimize formulation and the validated protocols to measure efficacy.

Part 1: Physicochemical Basis – The Salt-Acid Equilibrium

To understand the mechanism, one must first understand the delivery system. Sodium cinnamate (

Upon dissolution in an aqueous environment (e.g., a bacterial culture or food matrix), Na-Cin dissociates:

The antimicrobial potential is governed by the system's pH relative to the pKa of cinnamic acid (approx. 4.44).

-

Extracellular Environment (

): The equilibrium shifts toward the undissociated acid ( -

Intracellular Environment (

): Once inside the neutral cytoplasm,

Critical Insight for Researchers: Efficacy is pH-dependent. Experimental protocols must control the pH of the medium. A neutral pH (7.0) will show significantly reduced activity compared to a slightly acidic pH (5.0–6.0).

Part 2: Core Mechanisms of Action

Membrane Integrity Disruption (The Primary Breach)

The hydrophobic phenyl ring of the cinnamate scaffold interacts with the lipid bilayer of both Gram-positive and Gram-negative bacteria, as well as the ergosterol in fungal membranes.

-

Mechanism: The insertion of the molecule disturbs the acyl chains of phospholipids, increasing membrane fluidity and permeability.

-

Consequence: This "leakiness" leads to the loss of vital intracellular electrolytes (K+) and macromolecules (ATP, DNA). In fungi like Aspergillus, it interferes with ergosterol biosynthesis, compromising the cell wall structure.

-

Causality: The loss of membrane potential (

) prevents the cell from maintaining the proton motive force (PMF) required for ATP synthesis.

Intracellular Acidification (The Protonophore Effect)

This is the classic "weak acid" mechanism.

-

Entry: Undissociated

crosses the membrane freely. -

Dissociation: Inside the cell (

), it dissociates: -

Acidification: The accumulation of protons (

) lowers the intracellular pH ( -

Metabolic Exhaustion: The cell attempts to restore homeostasis by pumping protons out via

-ATPase. This process consumes massive amounts of ATP, leading to metabolic exhaustion and cessation of growth. -

Anion Toxicity: The accumulation of the anion (

) inside the cell can inhibit metabolic enzymes (e.g., glycolysis enzymes, malate dehydrogenase) and increase turgor pressure.

Oxidative Stress Induction

Sodium cinnamate treatment triggers the accumulation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals and superoxide anions.

-

Target: High ROS levels overwhelm the microbial antioxidant defenses (catalase, SOD).

-

Damage: This results in oxidative damage to DNA (strand breaks) and peroxidation of membrane lipids, creating a feedback loop of membrane destruction.

Quorum Sensing (QS) Inhibition (Anti-Virulence)

At sub-inhibitory concentrations (Sub-MIC), sodium cinnamate acts as a Quorum Sensing Inhibitor (QSI), particularly in Gram-negative bacteria like Pseudomonas aeruginosa.

-

Pathway: It interferes with the las and pqs systems.[1]

-

Action: It downregulates the expression of virulence factors (pyocyanin, proteases) and inhibits the synthesis of Extracellular Polymeric Substances (EPS), effectively blocking biofilm formation without necessarily killing the planktonic cells.

Part 3: Visualization of Mechanism

The following diagram illustrates the multi-hit mechanism, flowing from the extracellular application to cellular collapse.

Caption: Figure 1: The multi-hit antimicrobial mechanism of Sodium Cinnamate, illustrating the cascade from membrane permeation to metabolic exhaustion and oxidative stress.

Part 4: Validated Experimental Protocols

Protocol 1: Determination of MIC with pH Control

Standard MIC protocols often fail for weak acids because the buffering capacity of the media masks the effect. This modified protocol ensures accuracy.

Reagents:

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB).

-

Buffer: 50 mM Phosphate buffer (adjusted to pH 6.0). Note: pH 6.0 is selected to balance bacterial growth with cinnamate efficacy.

-

Sodium Cinnamate stock solution (100 mg/mL in sterile water).

-

Resazurin dye (0.01%).

Workflow:

-

Media Preparation: Prepare MHB supplemented with 50 mM phosphate buffer. Adjust final pH to 6.0 using HCl. Sterile filter.

-

Inoculum: Adjust bacterial culture to

CFU/mL ( -

Dilution: In a 96-well plate, perform 2-fold serial dilutions of Sodium Cinnamate (Range: 0.1 mg/mL to 10 mg/mL).

-

Incubation: Add inoculum. Incubate at 37°C for 24 hours.

-

Readout: Add 10 µL Resazurin. Incubate 2 hours. Blue -> Pink indicates growth.

-

Self-Validation: Include a "Media + Acid" control (no bacteria) to ensure the pH alone doesn't degrade the dye.

-

Protocol 2: Membrane Permeability Assay (Propidium Iodide)

Validates the "Membrane Disruption" mechanism.

Reagents:

-

Propidium Iodide (PI) stock (1 mg/mL).

-

PBS (pH 7.4).

-

Fluorescence Microplate Reader (Ex/Em: 535/617 nm).

Workflow:

-

Treatment: Treat log-phase cells (

CFU/mL) with Sodium Cinnamate at -

Wash: Centrifuge (5000g, 5 min) and wash pellets 2x with PBS to remove extracellular cinnamate.

-

Staining: Resuspend in PBS containing 10 µg/mL PI. Incubate 15 min in dark.

-

Measurement: Measure fluorescence.

-

Interpretation: PI is membrane impermeable. Fluorescence indicates compromised membranes.

-

Control: Heat-killed cells (100% permeability) as Positive Control.

-

Protocol 3: Intracellular pH ( ) Measurement

Validates the "Protonophore" mechanism.

Reagents:

-

BCECF-AM (pH-sensitive fluorescent probe).

-

Nigericin (Potassium/H+ ionophore) for calibration curve.

-

Potassium Phosphate buffers (pH 5.0 – 8.0).

Workflow:

-

Loading: Incubate cells with 1 µM BCECF-AM for 30 min at 30°C. Wash to remove extracellular dye.

-

Baseline: Measure fluorescence (Ex 490/Em 530) of cell suspension.

-

Challenge: Add Sodium Cinnamate. Monitor fluorescence decrease in real-time (indicating acidification).

-

Calibration (Crucial Step): To convert fluorescence to pH, resuspend cells in High-

buffers (pH 5.0–8.0) containing 10 µM Nigericin. This equilibrates

Part 5: Quantitative Data Summary

The following table synthesizes typical efficacy ranges derived from recent literature (2020-2025).

| Microorganism | MIC Range (pH 6.0) | Primary Mechanism Observed | Key Reference |

| Staphylococcus aureus | 0.25 – 1.0 mg/mL | Membrane disruption, ATP leakage | [1, 3] |

| Escherichia coli | 0.5 – 2.0 mg/mL | pHi reduction, Enzyme inhibition | [1, 6] |

| Pseudomonas aeruginosa | > 2.0 mg/mL (Growth) | Quorum Sensing Inhibition (at 0.5 mg/mL) | [4, 13] |

| Aspergillus niger | 0.06 – 0.25 mg/mL | Ergosterol binding, ROS generation | [9, 17] |

| Listeria monocytogenes | 0.5 – 1.5 mg/mL | Membrane potential depolarization | [4] |

Part 6: Experimental Workflow Diagram

This diagram outlines the logical flow for a researcher characterizing a new sodium cinnamate formulation.

Caption: Figure 2: Step-by-step validation workflow for characterizing Sodium Cinnamate antimicrobial activity.

References

-

BenchChem. (2025).[2] Application of Cinnamic Acid in the Development of Antimicrobial Agents. Retrieved from

-

MDPI. (2025). Cinnamic Acid Compounds as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Microorganisms. Retrieved from

-

NIH. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed Central. Retrieved from

-

NIH. (2017). Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid. Frontiers in Microbiology. Retrieved from

-

NIH. (2025). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4][5] Molecules. Retrieved from

-

MDPI. (2025). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics.[4][6] Retrieved from

-

ResearchGate. (2026). A study of antibacterial activity and mechanism of potassium cinnamate intended as a natural preservative. Retrieved from

-

NIH. (2025). Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. Frontiers in Cellular and Infection Microbiology. Retrieved from

-

NIH. (2020). The antifungal effects of cinnamaldehyde against Aspergillus niger and its application in bread preservation. Food Control. Retrieved from

-

MDPI. (2022). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. Microorganisms. Retrieved from

-

Frontiers. (2025). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. Retrieved from

-

NIH. (2024). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems. Future Microbiology. Retrieved from

-

NIH. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from

-

ResearchGate. (2025). Mechanism of Quorum Sensing Inhibition: Inhibitors Involved and Their Mode of Action. Retrieved from

-

NIH. (2025). Structure-antifungal Activity Relationship of Cinnamic Acid Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from

-

NIH. (2025). Modeling the Effects of Sodium Chloride, Acetic Acid, and Intracellular pH on Survival of Escherichia coli O157:H7. Applied and Environmental Microbiology. Retrieved from

-

Frontiers. (2025). Cinnamaldehyde, a Promising Natural Preservative Against Aspergillus flavus. Frontiers in Microbiology. Retrieved from

Sources

- 1. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Sodium Cinnamate

Abstract

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1][2][3] This has driven significant research into the identification and characterization of exogenous antioxidant compounds. Sodium cinnamate, the sodium salt of cinnamic acid, is a compound of interest due to its structural features, which are suggestive of antioxidant potential.[4][5] This technical guide provides a comprehensive exploration of the antioxidant properties of sodium cinnamate, intended for researchers, scientists, and drug development professionals. We will dissect the core chemical mechanisms, present validated in-vitro methodologies for its evaluation, and discuss the implications of its antioxidant capacity.

The Landscape of Oxidative Stress

To appreciate the role of sodium cinnamate, one must first understand the environment in which it acts. Aerobic metabolism, while essential for life, continuously produces ROS such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and non-radical species like hydrogen peroxide (H₂O₂).[2][6] At low to moderate concentrations, these molecules are vital signaling messengers.[3][7] However, their overproduction, exceeding the capacity of endogenous antioxidant systems like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), leads to oxidative stress.[1][2] This pathological state results in indiscriminate damage to vital biomolecules, including lipids, proteins, and nucleic acids, contributing to conditions like cardiovascular disease, neurodegenerative disorders, and cancer.[2][6][7] Antioxidants function to mitigate this damage by neutralizing these reactive species, thereby restoring redox homeostasis.[6]

Sodium Cinnamate: A Chemical Profile

Sodium cinnamate is an organic salt with the chemical formula C₉H₇NaO₂.[8][9] It is the sodium salt of cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[4] Structurally, it features a phenyl group attached to an acrylic acid moiety. The presence of the aromatic ring and the conjugated double bond are key determinants of its chemical reactivity and, consequently, its antioxidant potential.[10]

Core Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like sodium cinnamate is multifaceted. The primary mechanisms are understood to be direct free radical scavenging and the modulation of endogenous defense systems.

Direct Free Radical Scavenging

This is the most direct pathway where the antioxidant molecule neutralizes a free radical by donating a hydrogen atom or an electron.

-

Hydrogen Atom Transfer (HAT): The cinnamate molecule can donate a hydrogen atom to a radical (R•), quenching the radical and forming a resonance-stabilized cinnamate radical. This radical is significantly less reactive than the initial free radical, thus terminating the oxidative chain reaction.

-

Single Electron Transfer (SET): Alternatively, the cinnamate anion can donate an electron to a radical, neutralizing it.

The efficacy of this process is largely attributed to the ability of the aromatic ring and the conjugated system to delocalize the unpaired electron of the resulting phenoxyl radical, thereby increasing its stability.[10]

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, certain antioxidants can enhance the body's intrinsic defense network. Studies on cinnamate have shown it can increase the activity of key antioxidant enzymes. For instance, in-vivo research demonstrated that cinnamate supplementation in rats led to higher activities of catalase (CAT) and glutathione peroxidase (GPx).[11] CAT is responsible for detoxifying hydrogen peroxide into water and oxygen, while GPx reduces hydrogen peroxide and lipid hydroperoxides. This upregulation suggests that sodium cinnamate may not only offer direct protection but also fortify the cell's own ability to combat oxidative stress.[12]

In-Vitro Methodologies for Assessing Antioxidant Capacity

To quantify the antioxidant properties of sodium cinnamate, a panel of standardized in-vitro assays is essential. Employing multiple assays is critical, as each interrogates a different facet of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the SET and HAT mechanisms.[13] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[14] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is reduced to the pale yellow DPPH-H form. The resulting decrease in absorbance is directly proportional to the compound's radical scavenging activity.[13][14]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[13] Prepare a stock solution of sodium cinnamate (e.g., 1 mg/mL) and a reference standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

-

Assay Execution (96-well plate):

-

To appropriate wells, add 100 µL of serially diluted sodium cinnamate or standard.

-

For the control well, add 100 µL of the solvent.

-

Add 100 µL of the DPPH working solution to all wells.[13]

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13] Plot the % scavenging against the concentration of sodium cinnamate to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant potency.[13]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[16] This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[16] The change in absorbance is proportional to the total reducing power of the sample. This assay is based on the SET mechanism.

-

Detailed Protocol:

-

Reagent Preparation:

-

Standard Curve: Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100-1000 µM).

-

Assay Execution:

-

Incubation: Mix and incubate at 37°C for precisely 4 minutes.[17]

-

Measurement: Read the absorbance at 593 nm.

-

Data Analysis: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the regression equation to calculate the FRAP value of the sodium cinnamate sample, expressed as µM of Fe²⁺ equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: Unlike purely chemical assays, the CAA assay measures antioxidant activity within a cellular environment, accounting for bioavailability, uptake, and metabolism.[18] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH.[18][19] A peroxyl radical initiator, AAPH, is then added, which induces oxidative stress. In the absence of an effective antioxidant, ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[19] The ability of a compound like sodium cinnamate to inhibit DCF formation is a measure of its intracellular antioxidant activity.[18]

-

Detailed Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells (e.g., 6 x 10⁴ cells/well) into a 96-well black, clear-bottom plate and incubate for 24 hours until confluent.[18]

-

Cell Treatment: Remove the growth medium and wash the cells with DPBS. Treat the cells with 50 µL of the DCFH-DA probe and 50 µL of sodium cinnamate or a standard (Quercetin) in treatment medium.[20]

-

Incubation: Incubate the plate for 1 hour at 37°C.[18]

-

Oxidative Stress Induction: Remove the treatment solution, wash the cells gently with DPBS, and then add 100 µL of the AAPH free radical initiator solution to all wells.[20]

-

Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure fluorescence kinetically (e.g., every 5 minutes for 60 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18][19]

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. The percent inhibition is calculated relative to the control wells (cells + probe + AAPH, no antioxidant). Results are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.[18]

-

Summary of Quantitative Antioxidant Data

The following table presents a hypothetical but representative summary of antioxidant data for Sodium Cinnamate compared to a well-established standard, Trolox (a water-soluble analog of Vitamin E). Such a table is crucial for comparing potency across different mechanistic assays.

| Assay | Parameter | Sodium Cinnamate | Trolox (Reference) |

| DPPH Assay | IC₅₀ (µg/mL) | 85.4 | 8.2 |

| FRAP Assay | FRAP Value (µM Fe²⁺/mg) | 350.2 | 980.5 |

| CAA Assay | CAA Value (µmol QE/100 µmol) | 15.6 | 45.1 |

Note: These values are illustrative and would need to be determined experimentally. A lower IC₅₀ value indicates higher scavenging activity, while higher FRAP and CAA values indicate greater antioxidant capacity.

Conclusion and Future Directions

Sodium cinnamate demonstrates clear antioxidant properties through multiple mechanisms, including direct free radical scavenging and the potential enhancement of endogenous antioxidant enzyme activity.[11][21] Its chemical structure, featuring an aromatic ring and a conjugated double bond system, provides the chemical basis for its ability to neutralize reactive oxygen species.[10]

For drug development professionals, the validation of these properties using a suite of in-vitro assays—from simple chemical tests like DPPH and FRAP to the more biologically relevant CAA assay—is a critical first step. The CAA assay, in particular, provides invaluable insight by confirming that the compound is bioavailable to cells and can function effectively in a complex intracellular environment.[18]

Future research should focus on elucidating the specific signaling pathways through which sodium cinnamate may upregulate antioxidant enzymes (e.g., the Nrf2-ARE pathway). Furthermore, comprehensive in-vivo studies are necessary to correlate these in-vitro findings with tangible physiological effects and to evaluate its therapeutic potential in mitigating diseases rooted in oxidative stress.

References

- Vertex AI Search. (n.d.). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Retrieved February 10, 2026.

- Science Publishing Group. (n.d.). Review Article: Oxidative Stress Versus Antioxidants. Retrieved February 10, 2026.

- (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved February 10, 2026.

- Guidechem. (n.d.). Sodium cinnamate 538-42-1 wiki. Retrieved February 10, 2026.

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved February 10, 2026.

- (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved February 10, 2026.

- (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved February 10, 2026.

- Bio-protocol. (n.d.). 2.9. Ferric Reducing/Antioxidant Power (FRAP) Assay. Retrieved February 10, 2026.

- PubChem. (n.d.). Sodium cinnamate | C9H7NaO2 | CID 5462638. Retrieved February 10, 2026.

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved February 10, 2026.

- PMC. (n.d.). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Retrieved February 10, 2026.

- PMC - NIH. (n.d.). Oxidative Stress and Antioxidant Defense. Retrieved February 10, 2026.

- SciSpace. (2014, December 2). Review Article: Oxidative Stress Versus Antioxidants. Retrieved February 10, 2026.

- Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. Retrieved February 10, 2026.

- Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Retrieved February 10, 2026.

- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved February 10, 2026.

- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved February 10, 2026.

- Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual. Retrieved February 10, 2026.

- PMC - NIH. (2020, November 12). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Retrieved February 10, 2026.

- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved February 10, 2026.

- Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved February 10, 2026.

- Protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved February 10, 2026.

- Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved February 10, 2026.

- ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved February 10, 2026.

- PubMed. (n.d.).

- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved February 10, 2026.

- MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved February 10, 2026.

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved February 10, 2026.

- ChemicalBook. (n.d.). Sodium cinnamate | 538-42-1. Retrieved February 10, 2026.

- Santa Cruz Biotechnology. (n.d.). Sodium cinnamate | CAS 538-42-1 | SCBT. Retrieved February 10, 2026.

- PMC. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved February 10, 2026.

- MDPI. (n.d.). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved February 10, 2026.

- CAS Common Chemistry. (n.d.).

- PMC - NIH. (n.d.). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Retrieved February 10, 2026.

- PMC. (n.d.). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. Retrieved February 10, 2026.

- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved February 10, 2026.

- (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Retrieved February 10, 2026.

- ResearchGate. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved February 10, 2026.

- PMC. (n.d.). Cinnamic acid induced changes in reactive oxygen species scavenging enzymes and protein profile in maize (Zea mays L.) plants grown under salt stress. Retrieved February 10, 2026.

- ResearchGate. (2018, December 6).

- PMC - NIH. (2023, September 21).

- ResearchGate. (2025, August 8). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved February 10, 2026.

- ResearchGate. (2024, December 4). (PDF) Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved February 10, 2026.

- PubMed. (n.d.).

- ACS Publications. (2019, January 7). Antioxidant-Inspired Drug Discovery: Antitumor Metabolite Is Formed in Situ from a Hydroxycinnamic Acid Derivative upon Free-Radical Scavenging | Journal of Medicinal Chemistry. Retrieved February 10, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review Article: Oxidative Stress Versus Antioxidants, American Journal of Bioscience and Bioengineering, Science Publishing Group [sciencepublishinggroup.com]

- 8. Sodium cinnamate | C9H7NaO2 | CID 5462638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium cinnamate | CAS 538-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. mdpi.com [mdpi.com]